molecular formula C20H22N2O5S B7876957 N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine

Cat. No.: B7876957
M. Wt: 402.5 g/mol
InChI Key: SJNRSLBDNNYLOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the sulfonyl and phenylalanine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde .

Mechanism of Action

The mechanism of action of N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-13-10-16-12-17(8-9-19(16)22(13)14(2)23)28(26,27)21-18(20(24)25)11-15-6-4-3-5-7-15/h3-9,12-13,18,21H,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNRSLBDNNYLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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